EINECS 259-274-7

Description

Contextualization within Acrylate (B77674) and Carbamate (B1207046) Chemistry

2-[[(butylamino)carbonyl]oxy]ethyl acrylate is a mono-functional urethane (B1682113) acrylate, positioning it at the intersection of two major classes of organic compounds: acrylates and carbamates. watson-int.com The acrylate portion of the molecule, an ester of acrylic acid, provides a vinyl group that is susceptible to radical polymerization. This is a characteristic feature of the broader acrylate family, which are widely used as monomers to build a vast array of polymer backbones.

The carbamate group, specifically an N-butylcarbamate, introduces a urethane linkage (-NH-C(=O)-O-). This functional group is the defining feature of polyurethanes. In this monomer, the carbamate moiety provides sites for strong hydrogen bonding interactions. These non-covalent forces are crucial for influencing the physical properties of the resulting polymers, such as enhancing toughness, adhesion, and even enabling self-healing capabilities. The presence of both a polymerizable acrylate and a hydrogen-bonding carbamate group within a single molecule allows for the synthesis of polymers with a unique combination of properties.

Structural Characteristics and Functional Group Analysis

The molecular structure of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is fundamental to its chemical behavior. It consists of a central ethyl group that is esterified with acrylic acid at one end and linked to a butyl-substituted carbamate group at the other. This arrangement gives it a dual reactivity, with the acrylate group available for polymerization and the carbamate group for intermolecular interactions.

Table 1: Chemical Identifiers of 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate

| Identifier | Value |

|---|---|

| EINECS Number | 259-274-7 europa.eu |

| CAS Number | 63225-53-6 watson-int.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₇NO₄ watson-int.comchemdad.combiosynth.com |

| Molecular Weight | 215.25 g/mol sigmaaldrich.comchemdad.combiosynth.com |

| Linear Formula | H₂C=CHCO₂CH₂CH₂O₂CNH(CH₂)₃CH₃ sigmaaldrich.comsigmaaldrich.com |

| SMILES | CCCCC(=O)OCCOC(=O)C=C watson-int.combiosynth.comsigmaaldrich.comstenutz.eu |

| InChIKey | FLKHVLRENDBIDB-UHFFFAOYSA-N watson-int.comsigmaaldrich.comstenutz.eu |

The physicochemical properties of this compound are consistent with its structure as a moderately polar organic molecule. It is typically a colorless to pale yellow oily liquid at room temperature. chemdad.com Its density is slightly higher than water, and it has limited solubility in water but is miscible with organic solvents like acetonitrile (B52724) and ethyl acetate.

Table 2: Physicochemical Properties of 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate

| Property | Value | Conditions |

|---|---|---|

| Appearance | Clear yellow liquid watson-int.com | Ambient |

| Density | 1.06 g/mL chemdad.comsigmaaldrich.com | 25 °C |

| Refractive Index | ~1.46 chemdad.comsigmaaldrich.com | 20 °C |

| Flash Point | 110 °C biosynth.comsigmaaldrich.com | Closed cup |

| Water Solubility | 4.99 g/L chemdad.com | 21 °C |

| Boiling Point | 327.9 °C (Predicted) chemdad.combiosynth.com | --- |

Analysis of the functional groups can be performed using spectroscopic methods. Fourier-transform infrared (FTIR) spectroscopy is particularly useful for identifying the two distinct carbonyl (C=O) stretching vibrations: one for the acrylate ester group and another for the carbamate group.

Table 3: Spectroscopic Data for Functional Group Analysis

| Functional Group | Spectroscopic Method | Characteristic Signal |

|---|---|---|

| Acrylate C=O | FTIR | ~1720 cm⁻¹ |

| Carbamate C=O | FTIR | ~1680 cm⁻¹ |

| Acrylate & Carbamate Groups | NMR Spectroscopy | Verification of functional groups |

Significance in Polymer Science and Organic Synthesis

The primary significance of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate lies in its role as a functional monomer in polymer science. It is frequently employed as a reactive diluent in ultraviolet (UV) and electron beam (EB) curable formulations, which are used to create high-performance coatings, inks, and adhesives. europa.eu In these applications, the monomer helps to reduce viscosity for easier application before being rapidly polymerized into a solid film.

A particularly innovative application is in the development of self-healing elastomers. sigmaaldrich.com The N-butylcarbamate groups within the polymer network formed from this monomer can create a system of reversible hydrogen bonds. When the material is damaged, these bonds can break and reform, allowing the polymer to autonomously repair itself and recover its mechanical properties. osti.gov The resulting polymers, such as poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate), exhibit impressive mechanical properties, including high elongation at break and toughness. osti.gov

In the realm of organic synthesis, the molecule can undergo reactions typical of its constituent functional groups. The acrylate moiety can participate in addition reactions with various nucleophiles, and the ester linkage can be hydrolyzed under acidic or basic conditions. A common synthesis route for the monomer itself involves the esterification of acryloyl chloride with 2-[(butylamino)carbonyl]oxyethanol.

Historical Trajectories and Evolution of Related Chemical Entities

The development of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is part of a broader evolution in polymer chemistry, particularly in the field of polyurethanes. The foundational urethane-forming reaction was known in the 19th century, but the commercial potential of polyurethanes was not realized until the work of Otto Bayer and his team in Germany in 1937. core.ac.uk

Traditional polyurethane synthesis relies on the reaction of polyols with diisocyanates. specificpolymers.com However, growing concerns over the toxicity of isocyanate precursors, which are often derived from the highly hazardous chemical phosgene, have driven extensive research into safer alternatives. specificpolymers.comnih.gov This has led to the emergence of non-isocyanate polyurethanes (NIPUs). specificpolymers.comacs.orgrsc.org

The synthesis of NIPUs represents a significant shift towards greener and more sustainable polymer chemistry. researchgate.net A prominent route to NIPUs involves the reaction of cyclic carbonates with amines, which avoids the use of isocyanates altogether. specificpolymers.comnih.gov Urethane acrylates like EINECS 259-274-7 are part of this modern trend, providing ways to incorporate urethane functionalities into polymers through isocyanate-free pathways or by using monofunctional isocyanates in a controlled manner. radtech.org This evolution reflects a move towards creating advanced materials with tailored properties while simultaneously addressing the health and environmental concerns associated with classical polyurethane chemistry. rsc.orgmdpi.com

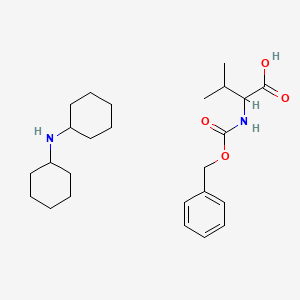

Structure

2D Structure

Properties

CAS No. |

54647-77-7 |

|---|---|

Molecular Formula |

C25H40N2O4 |

Molecular Weight |

432.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C13H17NO4.C12H23N/c1-9(2)11(12(15)16)14-13(17)18-8-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,9,11H,8H2,1-2H3,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m0./s1 |

InChI Key |

DKSXSYBQFIICCS-MERQFXBCSA-N |

SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |

Other CAS No. |

54647-77-7 |

sequence |

V |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for 2 Butylamino Carbonyl Oxy Ethyl Acrylate

Direct Esterification Routes Utilizing Acrylic Acid Derivatives

Direct esterification is a conventional method for producing acrylate (B77674) esters. In the context of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, this involves the reaction of 2-hydroxyethyl butyl carbamate (B1207046) with acrylic acid. chemicalbook.comradtech.org This process typically requires an acid catalyst and conditions that facilitate the removal of water to drive the reaction equilibrium towards the product. radtech.org One comparative study demonstrated that this method could be used, though it may present challenges such as requiring a significant excess of acrylic acid. google.com

The choice of catalyst is crucial for an efficient direct esterification of acrylic acid. Both homogeneous and heterogeneous acid catalysts are employed. Strong Brønsted acids are particularly effective for the acrylation of hydroxyalkylcarbamates. radtech.org

Commonly used catalysts for the esterification of acrylic acid with various alcohols include:

Homogeneous Catalysts : Sulfuric acid (H₂SO₄), hydrochloric acid (HCl), hydroiodic acid (HI), and p-toluenesulfonic acid (p-TSA) have been studied. researchgate.netresearchgate.net Sulfuric acid was found to be a highly efficient catalyst for this reaction. researchgate.net

Heterogeneous Catalysts : Solid acid catalysts like Amberlyst-15, Dowex 50WX, and sulfonated expanded polystyrene offer advantages in terms of separation and reusability. researchgate.netcapes.gov.brump.edu.myciac.jl.cn

The following table summarizes various catalyst systems used in the esterification of acrylic acid.

| Catalyst Type | Specific Catalyst | Reactants | Key Findings | Reference |

| Homogeneous | p-Toluenesulfonic acid (p-TSA) | 2-Hydroxyethyl butyl carbamate, Acrylic acid | Strong Brönstedt acid effective for acrylation. | radtech.org |

| Homogeneous | Sulfuric Acid (H₂SO₄) | Acrylic Acid, Ethanol | Found to be a more efficient catalyst compared to HCl and HI. | researchgate.net |

| Heterogeneous | Amberlyst-15 | Acrylic Acid, Propylene Glycol | Effective solid acid catalyst for the reaction. | capes.gov.br |

| Heterogeneous | Amberlyst-15 | Acrylic Acid, Methanol (B129727) | Reaction rate increases with catalyst amount and temperature. | ciac.jl.cn |

| Heterogeneous | Sulfonated Expanded Polystyrene (SEP) | Acrylic Acid, Butanol | A viable catalyst derived from waste polystyrene. | ump.edu.my |

The esterification of acrylic acid is a reversible equilibrium reaction. researchgate.netscielo.br The reaction kinetics and thermodynamics are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants. acs.org

Reaction Kinetics: The rate of esterification generally increases with higher temperatures and greater catalyst concentrations. researchgate.netciac.jl.cnacs.org For instance, in the esterification of acrylic acid with ethanol, increasing the temperature from 50°C to 70°C significantly increased the conversion of acrylic acid. researchgate.net Similarly, the reaction rate for the synthesis of methyl acrylate from acrylic acid and methanol was observed to rise with increased amounts of the Amberlyst-15 catalyst. ciac.jl.cn The molar ratio of alcohol to acrylic acid is another critical parameter; an excess of the alcohol is often used to shift the equilibrium towards the formation of the ester. scielo.br However, for the methanol-acrylic acid reaction, the rate was found to increase initially and then decrease as the molar ratio was raised. ciac.jl.cn The activation energy for the esterification of acrylic acid with butanol catalyzed by sulfonated expanded polystyrene was calculated to be 73.6 kJ/mol. ump.edu.my

Thermodynamic Considerations: From a thermodynamic standpoint, esterification reactions are typically exothermic. mdpi.comacs.orgub.edu The progress of the reaction is governed by the change in Gibbs free energy (ΔG), which is related to the enthalpy change (ΔH) and entropy change (ΔS). mdpi.comsparkl.me The equilibrium constant (K) of the reaction is temperature-dependent, as described by the van't Hoff equation. acs.orgacs.org To achieve high yields, a product (usually water) is continuously removed from the reaction system, often through azeotropic distillation, to shift the equilibrium toward the final ester. radtech.org

The table below presents kinetic data for related acrylic acid esterification reactions.

| Reactants | Catalyst | Activation Energy (kJ/mol) | Key Kinetic Findings | Reference |

| Acrylic Acid, Butanol | Sulfonated Expanded Polystyrene | 73.6 | The reaction is highly sensitive to temperature. | ump.edu.my |

| Acrylic Acid, Ethanol | Sulfuric Acid | Not specified | Reaction rate increases with temperature and catalyst loading. | researchgate.net |

| Acrylic Acid, Propylene Glycol | Amberlyst-15 | Not specified | A kinetic model was developed considering simultaneous dimerization/polymerization. | capes.gov.br |

Transesterification Processes for Acrylate Moiety Formation

Transesterification represents an important alternative pathway for synthesizing 2-[[(butylamino)carbonyl]oxy]ethyl acrylate. This method involves reacting the intermediate, 2-hydroxyethyl butyl carbamate, with an alkyl acrylate, such as methyl acrylate or ethyl acrylate. radtech.orggoogle.com The reaction is driven to completion by removing the alcohol byproduct (e.g., methanol or ethanol). epo.org This approach avoids the direct use of acrylic acid and can be carried out under milder conditions. lookchem.com

Base-catalyzed transesterification is a common industrial process. The mechanism involves the initial reaction of the base with the alcohol (in this case, the hydroxyl group of the carbamate) to form an alkoxide. This alkoxide then performs a nucleophilic attack on the carbonyl group of the acrylate ester, leading to a tetrahedral intermediate, which subsequently yields the desired product and regenerates the catalyst. scielo.br

A variety of catalysts can be used for this process:

Solid Basic Catalysts : Materials such as CsF/αAl₂O₃, KF/αAl₂O₃, and Ca(NO₃)₂/γAl₂O₃ have been shown to be active and selective for the transesterification of ethyl acrylate under mild, solvent-free conditions. lookchem.com

Organometallic Catalysts : Organotitanate, organozirconate, and organotin compounds are effective catalysts for the transesterification of hydroxyalkyl carbamates with alkyl acrylates. google.comepo.org

Organocatalysts : Strong, non-nucleophilic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been used for the chemoselective transesterification of acrylic polymers. rsc.org

| Catalyst Type | Specific Catalyst | Reactants | Key Findings | Reference |

| Solid Base | Ca(NO₃)₂/γAl₂O₃ | Ethyl Acrylate, n-Hexanol | Shown to be highly selective and recyclable. | lookchem.com |

| Organometallic | Organotitanate (Tyzor TPT-20B) | Hydroxyalkyl Carbamate, Ethyl Acrylate | Effective catalyst, allowing reaction at temperatures ≤ 70°C. | google.com |

| Organocatalyst | TBD | Poly(methyl acrylate), Alcohols | Allows for quantitative functionalization via transesterification. | rsc.org |

Enzymatic catalysis offers a green and highly selective alternative to conventional chemical catalysis. nih.govshokubai.org Lipases are the most commonly used enzymes for esterification and transesterification reactions due to their stability in organic solvents and broad substrate specificity. nih.gov Specifically, lipase (B570770) B from Candida antarctica (CALB) has been identified as a highly efficient biocatalyst for reactions involving acrylates. nih.govshokubai.org

While direct enzymatic synthesis of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is not extensively detailed, the principles are well-established. The process would involve the lipase-catalyzed transesterification of 2-hydroxyethyl butyl carbamate with an alkyl acrylate. google.com This biocatalytic approach offers several advantages, including:

Mild reaction conditions (lower temperature and pressure). shokubai.org

High chemo-, regio-, and enantioselectivity. nih.gov

Reduced formation of byproducts. shokubai.org

The general applicability of enzymes for such transformations is supported by studies on the enzymatic synthesis of sugar acrylates and other acrylate esters. shokubai.orggoogle.com

Synthesis Incorporating the Butylamino-Carbamoyl-Oxyethyl Moiety

Formation of the Carbamate Linkage

The initial and crucial step in the synthesis is the creation of the carbamate functional group. This is typically achieved through the reaction of 2-hydroxyethyl carbamate with a suitable butyl-containing reactant. A common precursor is 2-hydroxyethyl butyl carbamate, which serves as the backbone onto which the acrylate group is subsequently attached. chemicalbook.com The synthesis of this intermediate often involves controlling the reaction temperature to prevent unwanted side reactions and ensure the purity of the resulting hydroxyalkyl carbamate. google.com Temperatures are generally maintained below 100°C, preferably in the range of 50 to 80°C, during the formation of the hydroxyalkyl carbamate to manage the exothermic nature of the reaction. google.com

Coupling Reactions for Integration into Acrylate Structure

With the carbamate precursor in hand, the next stage involves coupling it with an acrylic acid derivative to form the final acrylate ester. Two principal methods are employed for this transformation:

Direct Esterification: This widely used method involves the reaction of 2-hydroxyethyl butyl carbamate with acrylic acid. chemicalbook.com The reaction is typically conducted in a solvent like toluene (B28343) and requires a catalyst, such as p-toluenesulfonic acid (PTSA), to drive the esterification. chemicalbook.com To shift the reaction equilibrium towards the product, water, a byproduct of the reaction, is continuously removed, often through azeotropic distillation under reduced pressure. chemicalbook.com

Acylation with Acryloyl Chloride: An alternative route involves the reaction of 2-[(butylamino)carbonyl]oxyethanol with acryloyl chloride. This method necessitates the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. Careful temperature control, typically between 0 and 5°C, is critical to minimize the potential for side reactions.

Investigation of Reaction Mechanisms and Intermediates

The mechanism of direct esterification proceeds through a classic acid-catalyzed pathway. The protonation of the acrylic acid carbonyl group by the acid catalyst (e.g., PTSA) increases its electrophilicity, making it susceptible to nucleophilic attack by the hydroxyl group of the 2-hydroxyethyl butyl carbamate. The subsequent elimination of a water molecule yields the desired 2-[[(butylamino)carbonyl]oxy]ethyl acrylate. The continuous removal of water is a key factor in driving the reaction to completion. chemicalbook.com

In the acylation route, the reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the oxygen of the hydroxyl group in 2-[(butylamino)carbonyl]oxyethanol attacks the electrophilic carbonyl carbon of acryloyl chloride. The subsequent departure of the chloride leaving group, facilitated by the base which scavenges the resulting HCl, leads to the formation of the ester linkage.

Optimization Strategies for Reaction Efficiency and Purity

To enhance the efficiency of the synthesis and the purity of the final product, several optimization strategies are implemented.

Catalyst and Additive Selection: In the direct esterification method, the choice and concentration of the catalyst are critical. p-Toluenesulfonic acid is a common choice. chemicalbook.com To prevent premature polymerization of the acrylate monomer, which is highly reactive, polymerization inhibitors such as methyl ether hydroquinone (B1673460) (MEHQ) and hypophosphorous acid are added to the reaction mixture. chemicalbook.com Air sparging during the reaction also serves to inhibit unwanted polymerization. chemicalbook.com

Reaction Conditions: Precise control of reaction parameters is essential. For direct esterification, a temperature of around 70°C and a reduced pressure of approximately 350 mmHg are often employed to facilitate the azeotropic removal of water with toluene. chemicalbook.com The reaction is typically run for several hours until the theoretical amount of water is collected. chemicalbook.com

Purification Techniques: After the reaction, a series of work-up and purification steps are necessary to isolate the pure product. This typically involves neutralizing the acid catalyst with a base like sodium hydroxide (B78521) solution, followed by washing with brine to remove salts and residual acid. The solvent is then removed under vacuum. For the acylation method, purification often includes column chromatography using basic alumina (B75360) to eliminate polymerization inhibitors and other impurities. The purity of the final product is confirmed using analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Table 1: Summary of Synthetic Parameters for Direct Esterification

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Reactants | 2-Hydroxyethyl butyl carbamate, Acrylic acid | Formation of the acrylate ester |

| Solvent | Toluene | Reaction medium and azeotropic agent |

| Catalyst | p-Toluenesulfonic acid (PTSA) | To accelerate the esterification reaction |

| Inhibitors | Methyl ether hydroquinone (MEHQ), Hypophosphorous acid | To prevent premature polymerization |

| Temperature | 70°C | To provide sufficient energy for the reaction |

| Pressure | ~350 mmHg (Reduced) | To facilitate azeotropic removal of water |

| Atmosphere | Air sparging | To inhibit gelation and polymerization |

| Duration | ~6 hours | To allow the reaction to proceed to near completion |

This table is based on data from a representative synthetic procedure. chemicalbook.com

Chemical Transformations and Polymerization Dynamics of 2 Butylamino Carbonyl Oxy Ethyl Acrylate

Copolymerization Behavior with Other Monomers

The presence of both a polymerizable acrylate (B77674) group and a hydrogen-bonding urethane (B1682113) linkage makes 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (BCOE) an interesting candidate for copolymerization. This process allows for the synthesis of polymers with tailored properties, combining the characteristics of BCOE with those of other monomers.

The reactivity ratios (r1 and r2) in a binary copolymerization system are crucial for predicting the copolymer composition and microstructure. These ratios describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. While specific experimentally determined reactivity ratios for the copolymerization of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate with common monomers are not extensively reported in publicly available literature, general trends can be inferred from the behavior of structurally similar urethane acrylates.

The reactivity of an acrylate monomer is influenced by the electronic and steric effects of its ester group. The electron-withdrawing nature of the carbonyl group in the acrylate moiety activates the double bond for radical attack. The urethane group in BCOE, with its capacity for hydrogen bonding, can influence the local concentration of monomers and the reactivity of the propagating radical, potentially affecting the reactivity ratios.

For a hypothetical copolymerization of BCOE (M1) with a common monomer such as methyl methacrylate (B99206) (MMA) or styrene (B11656) (St) (M2), the reactivity ratios would be determined by analyzing the copolymer composition at low conversion for various initial monomer feed ratios. The Mayo-Lewis equation would then be applied to calculate r1 and r2.

Table 1: Hypothetical Reactivity Ratios for Copolymerization of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (M1) This table is illustrative and not based on reported experimental data.

| Comonomer (M2) | r1 (Hypothetical) | r2 (Hypothetical) | Copolymer Type Tendency |

|---|---|---|---|

| Methyl Methacrylate (MMA) | < 1 | > 1 | Tendency towards blocky or alternating |

| Styrene (St) | < 1 | < 1 | Tendency towards random copolymer |

The synthesis of various copolymer architectures involving BCOE allows for the creation of materials with diverse properties.

Statistical Copolymers: These are the most straightforward to synthesize via conventional free radical polymerization. A study has reported the synthesis of a copolymer dispersant from ethylene (B1197577) glycol phenyl ether acrylate and 2-[[(butylamino)carbonyl]oxy]ethyl acrylate through free radical polymerization. wpmucdn.com Another example is the copolymerization of BCOE with poly(ethylene glycol)-mono-methacrylate (PEGMMA) to create self-healing polymers. researchgate.net These statistical copolymers benefit from the combined properties of the constituent monomers, such as the flexibility and water-solubility from PEGMMA and the mechanical robustness and self-healing capability from the urethane groups in BCOE.

Block Copolymers: The synthesis of block copolymers requires controlled/living polymerization techniques to ensure the sequential addition of monomer blocks. Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are well-suited for this purpose. While specific examples of block copolymers containing BCOE are not prevalent in the literature, the synthesis of urethane-acrylic block copolymers has been demonstrated using eATRP. chemicalpapers.com For instance, a poly(BCOE) block could be synthesized first and then used as a macroinitiator for the polymerization of a second monomer, such as styrene or methyl methacrylate, to form a diblock copolymer. The synthesis of thermoplastic poly(2-methoxyethyl acrylate)-based polyurethane by RAFT and condensation polymerization has also been reported. nih.gov

Graft Copolymers: Graft copolymers can be prepared by either "grafting onto," "grafting from," or the macromonomer method. For example, a pre-existing polymer backbone could be functionalized with groups capable of initiating the polymerization of BCOE, creating poly(BCOE) grafts. Alternatively, a macromonomer of poly(BCOE) with a polymerizable end group could be copolymerized with another monomer to form a graft copolymer. The synthesis of urethane graft copolymers with perfluoroalkyl and silicone-containing side chains has been described, demonstrating the feasibility of incorporating urethane-based grafts. capes.gov.br

Post-Polymerization Modification Reactions

The chemical structure of poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate) (poly(BCOE)) offers limited sites for direct post-polymerization modification. The saturated polymer backbone is generally unreactive. However, the urethane group (-NH-COO-) presents a potential site for modification, although the N-H bond is relatively stable.

One potential, albeit challenging, modification could involve the reaction of the N-H group of the urethane linkage. Under specific and potentially harsh conditions, this proton could be abstracted, and the resulting nitrogen anion could react with a suitable electrophile. However, such reactions are not commonly reported for poly(urethane acrylates) due to the potential for side reactions and degradation of the polymer backbone.

A more viable strategy for introducing functionality via post-polymerization modification would be to first copolymerize BCOE with a monomer containing a reactive group. For example, copolymerizing BCOE with a monomer containing a protected hydroxyl, amino, or carboxylic acid group would allow for deprotection after polymerization, followed by a wide range of well-established modification reactions. The post-curing of waterborne polyurethane-acrylate composite latex with a dynamic disulfide-bearing crosslinking agent has been demonstrated, showcasing a method for network modification. mdpi.com

Non-Polymerization Reactions of the Acrylate Double Bond

The electron-deficient double bond of the acrylate group in 2-[[(butylamino)carbonyl]oxy]ethyl acrylate can participate in reactions other than polymerization.

The acrylate double bond is an excellent Michael acceptor. It can react with a variety of nucleophiles in a conjugate addition reaction. Amines, thiols, and carbanions are common nucleophiles for this reaction. The Michael addition of primary or secondary amines to urethane acrylates is a known reaction, often used to modify the properties of the monomer or to create new functional materials. google.com This reaction typically proceeds under mild conditions and can be catalyzed by a base. The addition of a nucleophile to the β-carbon of the acrylate leads to the formation of a more functionalized molecule. For instance, the reaction of BCOE with a primary amine would result in the formation of a secondary amine adduct.

Table 2: Examples of Potential Michael Addition Reactions with 2-[[(butylamino)carbonyl]oxy]ethyl acrylate

| Nucleophile | Product Type | Potential Application |

|---|---|---|

| Butylamine | β-amino ester | Building block for further synthesis |

| Ethanethiol | β-thioether ester | Introduction of sulfur functionality |

The acrylate double bond can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. When reacted with a conjugated diene, a six-membered ring is formed. The reactivity of acrylates in Diels-Alder reactions is well-established, and these reactions are a powerful tool for the synthesis of complex cyclic structures. While specific examples of cycloaddition reactions involving 2-[[(butylamino)carbonyl]oxy]ethyl acrylate are not readily found, its general reactivity as an acrylate suggests it would be a competent dienophile. The reaction kinetics of 1,3-dipolar cycloaddition of vinyl monomers have been studied, providing a basis for predicting the behavior of BCOE. nih.gov

For example, a Diels-Alder reaction between BCOE and a simple diene like 1,3-butadiene (B125203) would yield a cyclohexene (B86901) derivative, incorporating the urethane functionality into a cyclic framework. The use of Lewis acid catalysts can enhance the rate and stereoselectivity of such reactions. rsc.org

Advanced Analytical and Spectroscopic Characterization of 2 Butylamino Carbonyl Oxy Ethyl Acrylate and Its Polymeric Forms

Vibrational and Electronic Spectroscopy for Structural Elucidation

Vibrational and electronic spectroscopy are foundational techniques for identifying the key functional groups and conjugated systems within the monomer and tracking the chemical changes that occur upon polymerization.

FT-IR spectroscopy is a powerful tool for identifying the characteristic functional groups present in 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (B77674). The spectrum of the monomer is distinguished by several key absorption bands. The presence of two separate carbonyl groups—one in the acrylate moiety and one in the carbamate (B1207046) (urethane) linkage—is clearly resolved. The acrylate ester carbonyl (C=O) stretch typically appears around 1720 cm⁻¹, while the carbamate carbonyl stretch is found at a slightly lower wavenumber, near 1680 cm⁻¹.

Other significant peaks for the monomer include the N-H stretching vibration of the secondary amine in the carbamate group, usually observed as a single sharp peak in the region of 3300-3500 cm⁻¹, and the C=C stretching of the acrylate group, which gives a characteristic band around 1637 cm⁻¹. The vinyl C-H bonds also produce distinct stretching and bending vibrations.

Upon polymerization to form poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate), the FT-IR spectrum undergoes predictable changes. The most notable alteration is the disappearance of the peaks associated with the acrylate vinyl group (e.g., C=C stretch at ~1637 cm⁻¹ and vinyl C-H bending vibrations), confirming the consumption of the double bond to form the saturated polymer backbone. The strong carbonyl bands from the ester and carbamate groups, as well as the N-H stretching band, remain prominent features of the polymer's spectrum. In the polymer, the N-H and C=O stretching bands can be analyzed to understand the extent of hydrogen bonding, a critical factor influencing the material's macroscopic properties. osti.gov

Table 1: Characteristic FT-IR Absorption Bands for 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate and its Polymer

| Functional Group | Vibration Mode | Monomer (Approx. Wavenumber, cm⁻¹) | Polymer (Approx. Wavenumber, cm⁻¹) | Notes |

| N-H (Carbamate) | Stretch | ~3320 | ~3320 | Broadening in the polymer may indicate hydrogen bonding. |

| C-H (Alkyl) | Stretch | ~2870-2960 | ~2870-2960 | Present in both monomer and polymer. |

| C=O (Acrylate Ester) | Stretch | ~1720 | ~1720 | Remains a strong absorption in the polymer. |

| C=O (Carbamate) | Stretch | ~1680 | ~1680 | Remains a strong absorption in the polymer. |

| C=C (Acrylate) | Stretch | ~1637 | Absent | Disappearance confirms polymerization. |

| N-H (Carbamate) | Bend | ~1540 | ~1540 | Amide II band, sensitive to conformation. |

| =C-H (Acrylate) | Bend | ~1405 | Absent | Disappearance confirms polymerization. |

| C-O (Ester/Carbamate) | Stretch | ~1160-1240 | ~1160-1240 | Complex region with multiple C-O stretches. |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, the primary chromophores are the acrylate system (a conjugated π-system) and the two carbonyl groups. The acrylate group's π → π* transition and the carbonyl groups' n → π* transitions are the most significant. These transitions typically occur at wavelengths below 250 nm, meaning the compound is transparent in the visible region. A published spectrum for the monomer shows no significant absorbance in the 250-700 nm range when dissolved in acetonitrile (B52724). openstax.org

Following polymerization, the isolated π-system of the acrylate double bond is eliminated. Consequently, the intense π → π* absorption band associated with it disappears. The resulting polymer, poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate), only contains the non-conjugated carbonyl chromophores of the ester and carbamate groups. These groups exhibit weak n → π* transitions that occur in the deep UV region, rendering the polymer transparent in the conventional UV-Vis range. This change is useful for monitoring the polymerization process, as the decrease in absorbance at the λ_max of the monomer's π → π* transition corresponds to the consumption of the monomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

NMR spectroscopy is the most definitive method for elucidating the precise molecular structure, connectivity, and stereochemistry of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate and its polymer.

The ¹H NMR spectrum of the monomer, 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, displays a unique set of signals for each chemically distinct proton. The three protons of the acrylate vinyl group are particularly diagnostic, appearing in the downfield region between approximately 5.8 and 6.4 ppm. These protons exhibit characteristic splitting patterns (doublet of doublets) due to both geminal and cis/trans couplings.

The ethyl group connecting the acrylate and carbamate functions shows two triplets around 4.3 ppm. The butyl group protons on the other side of the carbamate linkage are observed as a series of multiplets in the upfield region, with the terminal methyl group appearing as a triplet near 0.9 ppm. The N-H proton of the carbamate typically appears as a broad singlet or triplet around 5.0 ppm, with its chemical shift and sharpness being dependent on solvent and concentration.

Upon polymerization, the ¹H NMR spectrum changes dramatically. The sharp, well-resolved signals of the vinyl protons (5.8-6.4 ppm) disappear completely. In their place, broad signals corresponding to the methine (-CH-) and methylene (B1212753) (-CH₂-) protons of the newly formed polymer backbone appear in the 1.5-2.5 ppm range. The signals corresponding to the side chain protons (the ethyl and butyl groups) remain but are often significantly broadened compared to the monomer spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate Monomer

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H₂C=CH- (trans to C=O) | ~6.4 | dd |

| H₂C=CH- (cis to C=O) | ~6.1 | dd |

| H₂C=CH- | ~5.8 | dd |

| -O-CH₂-CH₂-O- | ~4.3 | t |

| -O-CH₂-CH₂-O- | ~4.3 | t |

| -NH-CH₂- | ~3.2 | q |

| -NH- | ~5.0 | br t |

| -CH₂-CH₂-CH₃ | ~1.5 | m |

| -CH₂-CH₃ | ~1.4 | m |

| -CH₃ | ~0.9 | t |

| Note: Predicted values are based on standard chemical shift correlations. Actual values may vary based on solvent and experimental conditions. |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For the monomer, all 10 carbons are chemically distinct and give rise to separate signals. The two carbonyl carbons are the most downfield, with the acrylate ester carbonyl appearing around 166 ppm and the carbamate carbonyl around 156 ppm. The two vinyl carbons are found in the 128-131 ppm region. rsc.org The carbons of the ethyl and butyl side chains appear in the upfield region from approximately 13 to 64 ppm.

Polymerization results in the disappearance of the two vinyl carbon signals and the appearance of new signals for the sp³-hybridized backbone carbons around 35-45 ppm. The chemical shifts of the side-chain carbons and the carbonyl carbons are also affected by the change in their chemical environment and the loss of molecular mobility, typically resulting in broader peaks.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate Monomer

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Acrylate Ester) | ~166 |

| C =O (Carbamate) | ~156 |

| H₂C =CH- | ~131 |

| H₂C=C H- | ~128 |

| -O-C H₂-CH₂-O- | ~63 |

| -O-CH₂-C H₂-O- | ~62 |

| -NH-C H₂- | ~41 |

| -C H₂-CH₂-CH₃ | ~32 |

| -C H₂-CH₃ | ~20 |

| -C H₃ | ~14 |

| Note: Predicted values are based on standard chemical shift correlations. rsc.org |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra, especially for complex molecules.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the monomer, a COSY spectrum would show cross-peaks connecting adjacent protons. For example, it would confirm the connectivity within the butyl group (-CH₂-CH₂-CH₂-CH₃) and the ethyl group (-CH₂-CH₂-). It would also show correlations between the three distinct vinyl protons, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached, providing definitive ¹H-C one-bond correlations. An HSQC spectrum would show a cross-peak for each C-H bond in the molecule. For instance, the proton signal at ~0.9 ppm would correlate with the carbon signal at ~14 ppm, confirming their assignment as the terminal methyl group. This technique is invaluable for distinguishing between the numerous -CH₂- signals in the molecule by correlating them to their unique carbon environments. In the polymer, HSQC can help assign the broad, overlapping backbone proton signals by correlating them to the more resolved backbone carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the structural integrity of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate and its oligomeric or polymeric forms. It provides crucial information on molecular identity, fragmentation pathways, and the composition of polymer chains.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of thermally labile and non-volatile molecules like urethane (B1682113) acrylates and their polymers. nih.gov It allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and enabling the accurate determination of molecular weights.

In the analysis of the monomer, ESI-MS can confirm its molecular weight of 215.25 g/mol . The technique is also pivotal in characterizing the products of polymerization. For instance, in the synthesis of macromonomers of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, ESI-MS is used to characterize the resulting polymer library. researchgate.net Studies on similar high-temperature acrylate polymerizations have shown that ESI-MS can identify macromonomers with molecular weights ranging from 800 to 2,000 g/mol . researchgate.net

Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), can be employed to study the fragmentation patterns of the protonated molecule ([M+H]⁺). This provides valuable structural information. For urethane-containing polymers, fragmentation typically occurs at the weaker bonds adjacent to the carbonyl group of the urethane linkage. nih.gov This allows for the sequencing of copolymers and the identification of end-groups. nih.govqut.edu.au

Table 1: Representative ESI-MS Data for Urethane Acrylate Oligomers

| Parameter | Description | Typical Value/Finding |

| Ionization Mode | Electrospray Ionization (ESI) | Positive Ion Mode |

| Detected Species | Sodium ([M+Na]⁺) or protonated ([M+H]⁺) adducts of oligomer chains. | Varies |

| Molecular Weight Range | Achievable molecular weight for macromonomers. | 800 - 2,000 g/mol researchgate.net |

| Fragmentation | CID experiments reveal fragmentation at urethane linkages. | Characteristic losses related to butyl isocyanate and the polyether backbone. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is a primary method for assessing the purity of volatile and semi-volatile compounds like the 2-[[(butylamino)carbonyl]oxy]ethyl acrylate monomer and for identifying trace-level impurities. polymersolutions.com

For purity assessment, a dilute solution of the monomer is injected into the GC, where it is vaporized and separated from any volatile impurities based on boiling point and polarity as it passes through the column. Post-synthesis purity confirmation is a critical step, and GC-MS is the designated method for this analysis. The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for positive identification.

Potential impurities in the monomer can originate from starting materials or side reactions during synthesis. These may include unreacted precursors like acrylic acid or 2-[(butylamino)carbonyl]oxyethanol, as well as solvents used in the reaction, such as toluene (B28343). A typical GC-MS method for acrylate monomer analysis would involve a capillary column, such as a DB-WAX or a 6% cyanopropylbenzene-94% dimethylsiloxane column, and a temperature-programmed oven to ensure the effective separation of all components. chrom-china.comresearchgate.net

Table 2: Typical GC-MS Parameters for Acrylate Monomer Purity Analysis

| Parameter | Value/Condition |

| Gas Chromatograph (GC) | |

| Column | DB-WAX (30 m x 0.25 mm x 0.25 µm) or similar chrom-china.com |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) chromatographyonline.com |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 20 °C/min to 240 °C (hold 15 min) chromatographyonline.com |

| Injection Volume | 1.0 µL (split injection) chromatographyonline.com |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV chromatographyonline.com |

| Mass Range | m/z 40-400 |

| Ion Source Temperature | 230 °C chromatographyonline.com |

| Transfer Line Temperature | 280 °C chromatographyonline.com |

Chromatographic Methods for Separation and Quantitation

Chromatographic techniques are essential for both the purification of the monomer and the analytical characterization of the monomer and its polymer. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis of non-volatile compounds and is extensively used to determine the purity of the 2-[[(butylamino)carbonyl]oxy]ethyl acrylate monomer. It is also used to quantify the amount of residual monomer that may be present in the final polymer product. researchgate.net

A common approach for urethane acrylate analysis is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) is used with a polar mobile phase. longdom.orgsielc.com The monomer is retained on the column and then eluted by the mobile phase, with detection typically performed using a UV detector. longdom.orgnih.gov For 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, the mobile phase often consists of a mixture of acetonitrile and water. sielc.com The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Conditions for Monomer Purity Analysis

| Parameter | Value/Condition |

| Instrument | Agilent 1260 Infinity Quaternary LC or similar longdom.org |

| Column | Poroshell 120 EC-C18 (4.6 x 50 mm, 2.7 µm) longdom.org |

| Mobile Phase | Acetonitrile/Water (e.g., 65:35 v/v), isocratic longdom.org |

| Flow Rate | 1.0 mL/min nih.gov |

| Column Temperature | 25 °C (Ambient) nih.gov |

| Detector | UV Diode Array Detector (DAD) longdom.org |

| Detection Wavelength | 205 nm nih.gov |

| Injection Volume | 20 µL nih.gov |

Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and sensitive method for quantifying volatile impurities and residual monomers in polymer samples. polymersolutions.comperkinelmer.com The principle is similar to GC-MS, but the FID provides excellent sensitivity for organic compounds. The analysis can be performed by dissolving the polymer in a suitable solvent and injecting the solution directly, or by using headspace analysis (HS-GC), where volatile compounds are sampled from the vapor phase above the sample. polymersolutions.comnih.gov

Potential volatile impurities could include residual solvents from the synthesis (e.g., toluene) or byproducts of the polymerization process. In the analysis of acrylic resins, GC can be used to determine the content of unreacted monomers like methyl acrylate, ethyl acrylate, and butyl acrylate. chrom-china.com The method validation for such analyses typically demonstrates high sensitivity, with limits of detection often in the low mg/kg (ppm) range. chrom-china.com

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules penetrate more into the pores of the stationary phase and elute later. regulations.gov

The analysis of poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate) and related urethane-acrylate copolymers by GPC provides critical information, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). regulations.govmdpi.com The PDI is a measure of the breadth of the molecular weight distribution. Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are common eluents, and the system is typically calibrated using polystyrene standards. regulations.govmdpi.com GPC analysis of urethane acrylates has shown the ability to achieve target molecular weights (e.g., Mn of 7,000-8,000 g/mol ) with PDI values around 2.0. mdpi.com

Table 4: Typical GPC System for Polymer Analysis

| Parameter | Value/Condition |

| Instrument | Waters Alliance e2695 or similar regulations.gov |

| Columns | PLgel Mixed Bed columns regulations.gov |

| Mobile Phase (Eluent) | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) regulations.govmdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min regulations.gov |

| Temperature | 50 °C regulations.gov |

| Detector | Refractive Index (RI) Detector regulations.gov |

| Calibration | Narrow distribution polystyrene standards regulations.gov |

X-ray Diffraction and Scattering for Crystalline Structure (if applicable)

The analysis of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate and its corresponding polymers by X-ray diffraction (XRD) and X-ray scattering techniques is pivotal in elucidating their solid-state morphology. Current research indicates that the polymeric forms of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate are predominantly amorphous, lacking long-range crystalline order.

Investigations into elastomers synthesized with 2-[[(butylamino)carbonyl]oxy]ethyl acrylate have utilized Small-Angle X-ray Scattering (SAXS). The results from these studies demonstrate an absence of long-range ordered phase behavior in the elastomers. researchgate.net This suggests that the polymer chains are arranged randomly, which is a characteristic feature of amorphous materials. This lack of a defined crystalline structure is a critical factor in determining the material's physical properties, such as its elastomeric and adhesive characteristics.

While long side-chain crystallization is a known phenomenon in some polyacrylates, where the side chains can pack into ordered structures even with an atactic polymer backbone, specific evidence for this in the homopolymer of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is not prominently documented in the available literature. researchgate.net Studies on copolymers involving monomers with similar long aliphatic side chains have shown that the degree of crystallinity can be influenced by the comonomer ratio and the length of the side chain. researchgate.net

To date, there is no publicly available single-crystal X-ray diffraction data for the monomer 2-[[(butylamino)carbonyl]oxy]ethyl acrylate. Such data would provide precise information on the molecular geometry and packing in the crystalline state. The absence of this information for the monomer, combined with the scattering data for its polymers, reinforces the understanding that significant crystallinity is not a characteristic feature of these materials under typical polymerization and processing conditions.

The amorphous nature of poly(2-[[(butylamino)carbonyl]oxy]ethyl acrylate) is a key aspect of its material science, contributing to its application in areas where flexibility and adhesive properties are desired. The random arrangement of the polymer chains, as indicated by X-ray scattering, is consistent with the elastomeric behavior observed in materials derived from this monomer. researchgate.net

Table of Compound Names

| Common Name/Acronym | IUPAC Name | EINECS Number |

| 2-[[(butylamino)carbonyl]oxy]ethyl acrylate | 2-(butylcarbamoyloxy)ethyl prop-2-enoate | 259-274-7 |

| Graphene Oxide | Not applicable | Not applicable |

Computational and Theoretical Chemistry Studies of 2 Butylamino Carbonyl Oxy Ethyl Acrylate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These methods solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of the system.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. For 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (B77674), DFT calculations are employed to predict its most stable three-dimensional conformation (geometry optimization) by finding the minimum energy state on the potential energy surface. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule's nine rotatable bonds until the forces on each atom are negligible. guidechem.com

Molecular orbital (MO) theory describes the distribution and energy of electrons within a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity).

For 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, MO analysis reveals that the electron-rich C=C double bond of the acrylate group is a primary site for electrophilic attack and radical addition, which drives polymerization. The carbamate (B1207046) group (–NHCOO–), with its lone pairs on the nitrogen and oxygen atoms, contributes significantly to the HOMO and is the primary site for hydrogen bonding.

Reactivity indices, such as the topological polar surface area (TPSA) and calculated partition coefficient (XLogP3), are derived from the electronic structure and provide quantitative estimates of molecular properties. These descriptors are crucial for predicting the molecule's behavior in different environments. guidechem.com

Table 1: Computed Molecular Descriptors for 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate

| Descriptor | Value | Description |

| Molecular Weight | 215.25 g/mol | The mass of one mole of the substance. sigmaaldrich.com |

| XLogP3-AA | 1.7 | A computed measure of hydrophobicity. guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | Number of atoms that can accept a hydrogen bond. guidechem.com |

| Rotatable Bond Count | 9 | Number of bonds that allow free rotation. guidechem.com |

| Topological Polar Surface Area | 64.6 Ų | The surface sum over all polar atoms, a predictor of transport properties. guidechem.com |

| Complexity | 216 | A measure of the intricacy of the molecular structure. guidechem.com |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. MD simulations apply classical mechanics to model the behavior of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in condensed phases.

For 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, MD simulations can model the flexibility of the butyl chain and the ethyl acrylate segment, revealing the molecule's accessible conformations in a liquid or polymeric state. guidechem.com A key application is the study of hydrogen bonding interactions mediated by the carbamate group. Research on polymers incorporating this monomer has used MD simulations to understand how these hydrogen bonds contribute to material properties like self-healing and toughness by forming dynamic, reversible crosslinks. researchgate.net Simulations can also model the interaction of the monomer with other molecules or surfaces, such as its behavior when exfoliating graphene, a process where related amine-based compounds have been studied. rsc.org

Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, which serves as a valuable tool for validating and interpreting experimental results. By calculating properties related to the interaction of molecules with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with those obtained from techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

For 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, DFT calculations can predict vibrational frequencies. These theoretical frequencies correspond to the stretching and bending of chemical bonds. For instance, calculations can confirm the characteristic C=O stretching frequencies observed experimentally in FTIR spectra for the acrylate and carbamate groups. Similarly, computational models can predict the ¹H and ¹³C NMR chemical shifts by calculating the magnetic shielding around each nucleus. This aids in the assignment of complex experimental spectra and confirms the molecular structure.

Table 2: Key Spectroscopic Features of 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate

| Spectroscopic Technique | Feature | Experimental Value (cm⁻¹) | Theoretical Prediction |

| FTIR | Acrylate C=O Stretch | ~1720 | Predicted vibrational frequency |

| FTIR | Carbamate C=O Stretch | ~1680 | Predicted vibrational frequency |

Note: Theoretical predictions are typically obtained from frequency calculations using methods like DFT. The values are often scaled to better match experimental data.

Theoretical Modeling of Polymerization Energetics

The primary chemical transformation of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is its polymerization via the acrylate functional group. Theoretical modeling can provide a detailed understanding of the energetics of this process, including the activation energies for the initiation, propagation, and termination steps of radical polymerization.

Table 3: Representative Arrhenius Parameters for Propagation Rate Coefficients of Related Acrylate Monomers

| Monomer | A (L·mol⁻¹·s⁻¹) | Ea (kJ·mol⁻¹) |

| 2-(Hexylcarbamoyloxy)ethyl acrylate (HCEA) | 6.6 x 10⁶ | 13.3 |

| 2-(Hexylcarbamoyloxy)isopropyl acrylate (HCPA) | 6.6 x 10⁶ | 14.1 |

| Propylheptyl acrylate (PHA) | 1.05 x 10⁷ | 16.41 |

| Heptadecanyl acrylate (C17A) | 8.15 x 10⁶ | 14.66 |

Source: Data for related acrylates demonstrates typical parameters that can be modeled theoretically. researchgate.net

In Silico Screening for Potential Chemical Reactivity

In silico (computer-based) screening allows for the rapid assessment of a molecule's potential reactivity with a wide range of chemical species. This is valuable for predicting degradation pathways, metabolic fate, and potential incompatibilities. For 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, its structure suggests several potential reactions beyond polymerization.

Computational models can screen for susceptibility to hydrolysis, where the ester linkage could be cleaved under acidic or basic conditions. The acrylate group's double bond is also susceptible to nucleophilic addition, such as the Aza-Michael reaction with amines, a process that has been studied for similar acrylate compounds. researchgate.net Theoretical models can predict the likelihood and kinetics of these reactions by calculating reaction energy barriers. Information from regulatory databases like ECHA indicates that hydrolysis and biodegradation are key aspects of the compound's environmental fate, which can be investigated using computational models. europa.eu This screening helps to build a comprehensive reactivity profile, anticipating its behavior in various chemical and environmental settings.

Environmental Behavior and Degradation Pathways of 2 Butylamino Carbonyl Oxy Ethyl Acrylate

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation involves the breakdown of a chemical substance through non-biological processes. For 2-[[(butylamino)carbonyl]oxy]ethyl acrylate (B77674), the primary abiotic degradation mechanisms of environmental relevance are photolysis and hydrolysis.

Hydrolysis Kinetics and Products

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The structure of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate contains both an ester linkage and a carbamate (B1207046) (urethane) linkage, both of which can be susceptible to hydrolysis. The ester group is generally more susceptible to hydrolysis than the urethane (B1682113) group, especially under alkaline conditions.

The potential hydrolysis of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate would likely proceed through the cleavage of the ester bond, yielding acrylic acid and 2-[[(butylamino)carbonyl]oxy]ethanol. A secondary, slower hydrolysis of the urethane bond could also occur, leading to the formation of 2-hydroxyethyl acrylate, butylamine, and carbon dioxide.

Biotic Transformation and Biodegradation Studies

Biotic degradation involves the breakdown of organic matter by living organisms, primarily microorganisms. This is a crucial pathway for the environmental removal of many organic chemicals.

Aerobic Biodegradation in Aqueous Systems

Aerobic biodegradation occurs in the presence of oxygen. The ready biodegradability of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate has been assessed in aqueous systems. According to the registration dossier submitted to the European Chemicals Agency (ECHA), this compound is not readily biodegradable.

A key study conducted under OECD Test Guideline 301F (Manometric Respirometry Test) revealed a biodegradation of 15% over a 28-day period. This result indicates that under the stringent conditions of a ready biodegradability test, 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is not rapidly mineralized by aerobic microorganisms from a standard inoculum.

| Biodegradation Test Data for 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate | |

| Test Guideline | OECD 301F (Manometric Respirometry Test) |

| Result | 15% biodegradation after 28 days |

| Conclusion | Not readily biodegradable |

Anaerobic Biodegradation in Sediment and Soil

Anaerobic biodegradation occurs in the absence of oxygen, which is common in environments such as sediment and deeper soil layers. While studies on the anaerobic biodegradation of polyurethanes and acrylates in general exist, specific data for 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is lacking.

A thorough search of scientific databases and regulatory documents did not yield any studies on the anaerobic biodegradation of this compound in either sediment or soil environments. Therefore, its persistence under anaerobic conditions is currently unknown.

Identification of Microbial Metabolites

The identification of microbial metabolites is essential for understanding the complete biodegradation pathway of a chemical and for assessing the potential environmental impact of its transformation products. The initial steps in the biodegradation of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate would likely involve enzymatic hydrolysis of the ester and/or urethane linkages, similar to the predicted abiotic hydrolysis pathways. This would potentially produce acrylic acid, 2-[[(butylamino)carbonyl]oxy]ethanol, 2-hydroxyethyl acrylate, and butylamine. These initial metabolites could then be further degraded by microorganisms.

However, no studies were found that have experimentally identified the specific microbial metabolites of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate. Consequently, a detailed biotic degradation pathway cannot be constructed at this time.

Environmental Fate and Transport Modeling

The environmental distribution of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is governed by its physicochemical properties, which dictate its movement and partitioning between air, water, soil, and sediment.

Partitioning Behavior (e.g., Water-Soil, Water-Air)

The partitioning behavior of a chemical describes its tendency to distribute between different environmental media. This is a key factor in predicting its environmental concentration and potential exposure pathways. For 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, this behavior is characterized by its octanol-water partition coefficient (Kow), soil organic carbon-water partition coefficient (Koc), and Henry's Law Constant.

The octanol-water partition coefficient (log Kow) is a measure of a chemical's hydrophobicity. A reported log Kow of 1.82 for this compound indicates a slight preference for fatty tissues over water, but it is generally considered to represent a low to moderate hydrophobicity. europa.eu This value is fundamental for estimating the compound's tendency to sorb to organic matter in soil and sediment.

Water-Air Partitioning: The tendency of the compound to partition from water to air is described by its Henry's Law Constant. This can be estimated from its vapor pressure and water solubility. The compound has a reported vapor pressure of 1.29 hPa (or approximately 129 Pa) at 25°C and a water solubility of 4.99 g/L at 21°C. chemicalbook.comptgchemical.com Based on these values, the Henry's Law Constant is estimated to be very low, suggesting that the compound does not readily partition from water to the atmosphere. The European Chemicals Agency (ECHA) registration dossier concludes there is "no hazard identified" for the air compartment. europa.eu

Environmental Partitioning Coefficients

| Parameter | Value | Indication |

|---|---|---|

| log Kow (Octanol-Water Partition Coefficient) | 1.82 europa.eu | Low to moderate hydrophobicity. |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | ~85 - 150 L/kg (Estimated) | Low to moderate adsorption to soil/sediment. |

| Henry's Law Constant | Very Low (Estimated) | Low tendency to partition from water to air. |

Volatilization and Leaching Potential

Leaching Potential: Leaching is the process by which a chemical moves through soil with water. The potential for leaching is inversely related to the soil adsorption coefficient (Koc). With an estimated Koc in the range of 85-150 L/kg, 2-[[(butylamino)carbonyl]oxy]ethyl acrylate is expected to have a moderate to high mobility in soil. Therefore, under certain conditions, leaching from soil into groundwater could be a relevant transport pathway. This mobility, combined with its resistance to rapid biodegradation, suggests that the potential for leaching warrants consideration in environmental risk assessments. europa.eu

Bioaccumulation Potential in Environmental Systems

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. It is a critical consideration for assessing the long-term environmental risk of a substance. The potential for bioaccumulation is often predicted using the octanol-water partition coefficient (log Kow).

For 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, the log Kow value is 1.82. europa.eu Generally, substances with a log Kow value below 3 are considered to have a low potential for bioaccumulation. Based on this value, the Bioconcentration Factor (BCF), which quantifies the extent of chemical accumulation in an aquatic organism from water, can be estimated. A log Kow of 1.82 corresponds to an estimated BCF value of approximately 14 L/kg, which is well below the threshold (typically >2,000 L/kg) that triggers concern for bioaccumulation.

Bioaccumulation Potential Indicators

| Parameter | Value | Interpretation |

|---|---|---|

| log Kow | 1.82 europa.eu | Indicates low lipophilicity. |

| BCF (Bioconcentration Factor) | ~14 L/kg (Estimated) | Low potential for bioaccumulation in aquatic organisms. |

Applications of 2 Butylamino Carbonyl Oxy Ethyl Acrylate in Advanced Materials and Industrial Processes

Role in High-Performance Polymer Coatings and Adhesives

2-[[(butylamino)carbonyl]oxy]ethyl acrylate (B77674) is a significant component in the formulation of high-performance polymer coatings and adhesives. ontosight.aieuropa.eu It often functions as a reactive diluent in radiation-curable systems, such as those cured by ultraviolet (UV) light or electron beam (EB). watson-int.comigmresins.com Its incorporation into coating and adhesive formulations offers several advantages.

One of its key attributes is its non-yellowing nature, which ensures the long-term color stability of the final product, a crucial factor for clear coats and light-colored formulations. watson-int.com Furthermore, it is characterized by a low odor, making it more suitable for use in enclosed or indoor environments. watson-int.com

The presence of the butylamino carbamate (B1207046) group enhances the flexibility of the cured polymer, a particularly beneficial property when coating or bonding plastic substrates that are often prone to cracking with more brittle materials. watson-int.comigmresins.com This improved flexibility, coupled with good adhesion properties, makes it a valuable component for applications on challenging surfaces. igmresins.com In the realm of adhesives, it is specifically noted as a monomer for producing high-tack adhesives. alfa-chemical.com

Key Properties in Coatings and Adhesives:

| Property | Benefit |

|---|---|

| Reactive Diluent | Enables control over viscosity and curing speed in radiation-curable formulations. watson-int.comigmresins.com |

| Non-yellowing | Maintains aesthetic quality and color integrity over time. watson-int.com |

| Low Odor | Improves usability in various environments. watson-int.com |

| Enhanced Flexibility | Reduces brittleness and improves performance on plastic substrates. watson-int.comigmresins.com |

Utilization in Specialized Resin Systems

This monomer finds application in a variety of specialized resin systems, contributing to their physical and chemical properties. It is a component in certain 3D-printing photo-inks, where it acts as a reactive diluent to control the viscosity of the formulation. mdpi.com In these systems, it is used in conjunction with crosslinking agents to create a solid polymeric network upon photo-curing. mdpi.com The inclusion of urethane-acrylate monomers like this one can lead to faster curing times due to intermolecular hydrogen bonding. mdpi.com

For instance, research on 3D-printable elastomers has utilized 2-[[(butylamino)carbonyl]oxy]ethyl acrylate for its ability to contribute to self-healing properties. sigmaaldrich.comsigmaaldrich.comkrackeler.com The carbamate group can form reversible hydrogen bonds, which allow the material to repair itself after damage.

It is also a component in some flexible resin formulations used in products like "DruckWege Type D Flex," where it is part of a mixture of acrylates designed to create a flexible, resilient material. filamentworld.de

Development of Functional Polymer Architectures

The dual reactivity of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate, with its polymerizable acrylate group and hydrogen-bonding carbamate group, makes it a valuable building block for creating complex and functional polymer architectures. This allows for the design of polymers with specific properties like enhanced toughness and self-healing capabilities.

Scientists have explored its use in creating novel polymer structures. For example, it has been a component in the fabrication of ionic liquid/polymer composites for use as sensing materials in stretchable piezoresistive tactile sensors. researchgate.net In these composites, the polymer chain segments can exhibit local motion, which enhances the ionic transport properties of the ionic liquid, thereby improving the sensor's detectability. researchgate.net

Furthermore, the general class of hydroxyethyl (B10761427) acrylate-based polymers can be chemically modified to create amphiphilic glycopolymers, demonstrating the potential for creating complex, functional materials from acrylate backbones. researchgate.net

Application in Surface Science and Modification Technologies

The chemical properties of 2-[[(butylamino)carbonyl]oxy]ethyl acrylate lend themselves to applications in surface science and modification. Polymers containing this monomer can be used to alter the surface properties of various materials.

For instance, research into the chemical modification of fabrics to impart desired properties is an active area. researchgate.net While not a direct example, the functional groups present in this monomer are analogous to those used in surface modification to control properties like wettability. For example, fluorinated oligomeric silica (B1680970) nanocomposites containing gluconamide (B1216962) units have been used to create surfaces that are both oleophobic (oil-repellent) and either superhydrophobic (water-repellent) or superhydrophilic (water-attracting). researchgate.net The ability to polymerize and functionalize surfaces is a key aspect of such technologies.

Use as a Chemical Intermediate in Specialized Organic Synthesis (excluding pharmaceutical applications)

Beyond its direct use in polymer formulations, 2-[[(butylamino)carbonyl]oxy]ethyl acrylate serves as a chemical intermediate in specialized organic synthesis. Its acrylate group can undergo addition reactions with various nucleophiles, and the ester linkage can be hydrolyzed under acidic or basic conditions. This reactivity allows for the synthesis of a variety of derivatives.

For example, it can be synthesized from the esterification of acryloyl chloride with 2-[(butylamino)carbonyl]oxyethanol. Conversely, it can be used as a starting material to introduce the acryloyloxyethyl carbamate functionality into other molecules. The synthesis of an unprotected glycomonomer, 2-[({[4-(d-gluconamid-N-yl)butyl]amino}carbonyl)oxy]ethyl acrylate (HEAG), illustrates how the core structure can be built upon to create more complex functional monomers for copolymerization. researchgate.net

Table of Mentioned Compounds

| Compound Name | CAS Number | EINECS Number |

|---|---|---|

| 2-[[(butylamino)carbonyl]oxy]ethyl Acrylate | 63225-53-6 | 259-274-7 |

| Acryloyl chloride | 814-68-6 | 212-399-0 |

| 2-[(butylamino)carbonyl]oxyethanol | Not readily available | Not readily available |

| 1-ethyl-3-methyl-imidazolium tetrafluoroborate | 155371-19-0 | 422-050-6 |

| Methyl methacrylate (B99206) | 80-62-6 | 201-297-1 |

Regulatory Science and Chemical Management Methodologies for Acrylate Compounds

Frameworks for Environmental Assessment of Industrial Chemicals

The environmental assessment of industrial chemicals like Isodecyl acrylate (B77674) is a structured process that evaluates a substance's potential impact on the environment. epa.gov This process is integral to regulatory frameworks such as the Toxic Substances Control Act (TSCA) in the United States and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation in the European Union. epa.govcefic.org

A key component of these assessments is the determination of a chemical's intrinsic hazardous properties, its potential for release into the environment, and its subsequent environmental fate and effects. For acrylates, this involves evaluating their potential for biodegradation, bioaccumulation, and toxicity to aquatic organisms. arkema.competrochemistry.eu Isodecyl acrylate, for instance, is considered to be readily biodegradable and is not expected to bioaccumulate in water, soil, or sediment. arkema.com However, it is recognized as being toxic to aquatic organisms. arkema.com

The assessment process often utilizes a tiered approach. Initial screening-level assessments may use data from structurally similar chemicals (analogues) and predictive models. epa.govtera.org If potential risks are identified, further testing may be required. epa.gov The ultimate goal is to establish safe use conditions that minimize environmental exposure and mitigate potential risks. cefic.org

Sustainable practices in industrial chemistry also play a crucial role in environmental protection. These practices emphasize waste reduction, the use of renewable resources, energy efficiency, and the development of safer, less toxic substances. solubilityofthings.com The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. solubilityofthings.com

Key Data for Isodecyl Acrylate (EINECS 259-274-7):

| Property | Value | Source |

| EINECS Number | 259-274-7 | - |

| CAS Number | 1330-61-6 | arkema.com |

| Molecular Formula | C13H24O2 | arkema.com |

| Biodegradation | Readily biodegradable | arkema.com |

| Bioaccumulation Potential | Not expected to bioaccumulate | arkema.com |

| Aquatic Toxicity | Toxic to aquatic organisms | arkema.com |

Methodological Approaches for Exposure Scenarios in Occupational Settings

Occupational exposure scenarios are a critical tool for assessing and managing the risks associated with handling chemicals in the workplace. These scenarios describe the conditions of use for a substance and the operational conditions and risk management measures required to ensure that exposure to workers is below established safety limits. epa.govbasf.com

For acrylate compounds like Isodecyl acrylate, exposure can occur during manufacturing, formulation, and various industrial applications. arkema.comepa.gov The primary routes of occupational exposure are inhalation and dermal contact. epa.goveuropa.eu The development of exposure scenarios involves:

Identifying the activities where exposure may occur (e.g., loading, mixing, sampling, maintenance). epa.gov

Estimating the level of exposure for each activity, often using predictive models like ChemSTEER or measurement data. epa.goveuropa.eu

Implementing risk management measures to control exposure. These can include engineering controls (e.g., enclosed systems, ventilation), administrative controls (e.g., training, procedures), and personal protective equipment (PPE) such as gloves and respiratory protection. arkema.com3eco.com